Cas no 2138030-06-3 (1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl-)

1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl-, is a fluorinated imidazole derivative characterized by its unique structural features, including a difluorinated propylamine side chain and dimethyl substitution on the imidazole ring. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate or bioactive scaffold. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the dimethyl substitution may influence steric and electronic properties. Its well-defined molecular structure allows for precise modifications, making it valuable in the synthesis of targeted compounds for pharmaceutical or material science applications. The product is typically supplied with high purity to ensure reproducibility in research settings.
1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- structure
2138030-06-3 structure
Product name:1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl-
CAS No:2138030-06-3
MF:C8H13F2N3
MW:189.205728292465
CID:5298638

1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
    • 3-(4,5-Dimethylimidazol-1-yl)-2,2-difluoropropan-1-amine
    • 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl-
    • Inchi: 1S/C8H13F2N3/c1-6-7(2)13(5-12-6)4-8(9,10)3-11/h5H,3-4,11H2,1-2H3
    • InChI Key: LCINOXFNURPLJE-UHFFFAOYSA-N
    • SMILES: FC(CN)(CN1C=NC(C)=C1C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.8

1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788323-0.05g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
0.05g
$948.0 2025-02-22
Enamine
EN300-788323-2.5g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
2.5g
$2211.0 2025-02-22
Enamine
EN300-788323-10.0g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
10.0g
$4852.0 2025-02-22
Enamine
EN300-788323-0.1g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
0.1g
$993.0 2025-02-22
Enamine
EN300-788323-0.5g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
0.5g
$1084.0 2025-02-22
Enamine
EN300-788323-1.0g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
1.0g
$1129.0 2025-02-22
Enamine
EN300-788323-5.0g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
5.0g
$3273.0 2025-02-22
Enamine
EN300-788323-0.25g
3-(4,5-dimethyl-1H-imidazol-1-yl)-2,2-difluoropropan-1-amine
2138030-06-3 95.0%
0.25g
$1038.0 2025-02-22

Additional information on 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl-

Comprehensive Overview of 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- (CAS No. 2138030-06-3)

The compound 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- (CAS No. 2138030-06-3) is a specialized imidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique β,β-difluoro substitution pattern, combined with the 4,5-dimethyl modification on the imidazole ring, makes it a valuable building block for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its structural versatility and potential bioactivity.

In recent years, the demand for fluorinated imidazole derivatives has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. The presence of difluoro groups in 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- contributes to its improved pharmacokinetic properties, making it a promising candidate for medicinal chemistry projects. This aligns with current trends in drug development, where fluorine incorporation is a key strategy for optimizing lead compounds.

The synthesis of 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- typically involves multi-step organic transformations, including imidazole ring formation, fluorination reactions, and amine functionalization. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve the yield and purity of this compound. These methods address common challenges in heterocyclic chemistry, which often faces issues with regioselectivity and side reactions.

From an applications perspective, 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- has shown promise in the development of enzyme inhibitors, particularly those targeting kinases and G-protein-coupled receptors (GPCRs). The imidazole core serves as an excellent pharmacophore, while the difluoro propylamine side chain can enhance target binding through strategic hydrogen bonding interactions. These characteristics make it relevant to current research on precision medicine and personalized therapeutics.

In material science, the compound's thermal stability and electronic properties have attracted attention for potential use in organic electronics and coordination chemistry. The 4,5-dimethyl substitution on the imidazole ring can influence π-stacking interactions, which are crucial for designing organic semiconductors and catalysts. This connects to growing interest in sustainable materials and green chemistry initiatives.

Analytical characterization of 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- typically employs NMR spectroscopy (particularly 19F NMR for the difluoro moiety), mass spectrometry, and HPLC purity analysis. The compound's logP value and solubility profile are important parameters for pharmaceutical applications, reflecting current industry focus on ADME optimization in drug development pipelines.

From a commercial perspective, CAS No. 2138030-06-3 represents a niche but growing segment in the fine chemicals market. Suppliers are increasingly offering custom synthesis services for such specialized imidazole derivatives, catering to the needs of contract research organizations (CROs) and academic research groups. The compound's pricing and availability often reflect the complexity of its synthesis and purification requirements.

Future research directions for 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- may explore its potential in bioconjugation chemistry and prodrug design, particularly for targeted drug delivery systems. The compound's amine functionality provides a handle for further derivatization, making it adaptable to various drug discovery platforms. These applications align with current interests in antibody-drug conjugates and small molecule therapeutics.

Environmental and safety considerations for handling 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- follow standard laboratory protocols for organic compounds. Proper personal protective equipment (PPE) and ventilation systems are recommended when working with this material, reflecting broader industry emphasis on laboratory safety and responsible chemical management practices.

In conclusion, 1H-Imidazole-1-propanamine, β,β-difluoro-4,5-dimethyl- (CAS No. 2138030-06-3) represents an important class of fluorinated heterocycles with diverse applications across multiple scientific disciplines. Its unique structural features and synthetic versatility position it as a valuable tool for researchers working at the intersection of medicinal chemistry, materials science, and chemical biology. As scientific understanding of fluorine effects in molecular design continues to evolve, compounds like this will likely play increasingly significant roles in advancing both fundamental research and applied technologies.

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